molecular formula C7H9FN2O B13537956 (3-Fluoro-2-methoxypyridin-4-yl)methanamine

(3-Fluoro-2-methoxypyridin-4-yl)methanamine

Cat. No.: B13537956
M. Wt: 156.16 g/mol
InChI Key: URGBOFWKZLLWPM-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxypyridin-4-yl)methanamine typically involves the introduction of a fluoro group and a methoxy group onto the pyridine ring, followed by the addition of a methanamine group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent, followed by methoxylation and subsequent amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxypyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-2-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorinated and methoxylated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design and synthesis of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxypyridin-2-yl)methanamine
  • (4-Fluoro-3-methoxypyridin-2-amine)
  • (3-Fluoro-6-methoxypyridin-2-yl)methanamine

Uniqueness

(3-Fluoro-2-methoxypyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. The position of the fluoro and methoxy groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-fluoro-2-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,4,9H2,1H3

InChI Key

URGBOFWKZLLWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1F)CN

Origin of Product

United States

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